2-Pyridineacetamide, 4-methoxythio-
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Overview
Description
2-Pyridineacetamide, 4-methoxythio- is an organic compound with the molecular formula C8-H10-N2-O-S and a molecular weight of 182.26 . This compound is characterized by the presence of a pyridine ring substituted with an acetamide group and a methoxythio group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineacetamide, 4-methoxythio- involves several steps. One common method includes the alkylation of a pyridine derivative with a suitable haloacetamide in the presence of a base such as potassium phosphate monohydrate . The intermediate product is then subjected to further reactions to introduce the methoxythio group.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Pyridineacetamide, 4-methoxythio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methoxythio group to a thiol group.
Substitution: The methoxythio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxythio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Pyridineacetamide, 4-methoxythio- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridineacetamide, 4-methoxythio- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Pyridineacetamide, 4-methoxythio- include:
- 2-Pyridineacetamide, 4-methylthio-
- 2-Pyridineacetamide, 4-ethoxythio-
Comparison
Compared to its analogs, 2-Pyridineacetamide, 4-methoxythio- is unique due to the presence of the methoxythio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
31329-86-9 |
---|---|
Molecular Formula |
C8H10N2OS |
Molecular Weight |
182.25 g/mol |
IUPAC Name |
2-(4-methoxypyridin-2-yl)ethanethioamide |
InChI |
InChI=1S/C8H10N2OS/c1-11-7-2-3-10-6(4-7)5-8(9)12/h2-4H,5H2,1H3,(H2,9,12) |
InChI Key |
ZLCXVOBIFUBEKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)CC(=S)N |
Origin of Product |
United States |
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